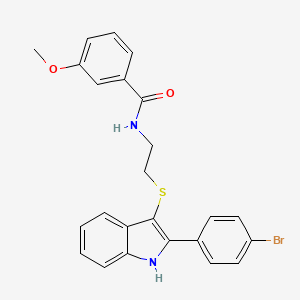

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O2S/c1-29-19-6-4-5-17(15-19)24(28)26-13-14-30-23-20-7-2-3-8-21(20)27-22(23)16-9-11-18(25)12-10-16/h2-12,15,27H,13-14H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFOSHUHQOIIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the indole core, followed by the introduction of the bromophenyl group and subsequent thioether linkage. The final step involves the attachment of the methoxybenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of high-throughput screening and optimization techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, thioethers, and benzamides. Examples include:

- N-(2-(4-bromophenyl)-1H-indol-3-yl)acetamide

- 3-methoxy-N-(2-(4-bromophenyl)thio)benzamide

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Its unique structural features, including an indole core, a thioether linkage, and a methoxybenzamide moiety, suggest potential for diverse biological activities. This article explores its biological activity based on existing research, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Key Features:

- Indole Core : Known for its role in various biological systems.

- Thioether Linkage : Enhances lipophilicity and facilitates interactions with biological targets.

- Methoxy Group : May contribute to antioxidant properties and modulate biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer types, indicating strong potential for cancer therapy .

- Antioxidant Properties : The presence of the methoxy group suggests that the compound may possess antioxidant capabilities. Studies on similar compounds have demonstrated improved antioxidative activity compared to standard antioxidants .

- Antibacterial Activity : Compounds with similar structures have shown selective antibacterial activity against Gram-positive strains such as Enterococcus faecalis . The thioether linkage may enhance membrane permeability, contributing to its antibacterial effects.

The mechanism of action for this compound involves several pathways:

- Inhibition of Cell Division : Similar compounds have been found to inhibit cell division by targeting the FtsZ protein in bacterial cells, leading to filamentation and cell lysis .

- Modulation of Enzyme Activity : The indole and methoxy groups are known to interact with various enzymes and receptors, potentially altering their activity and contributing to the compound's pharmacological effects .

Research Findings and Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| Study 1 | Antiproliferative effects against MCF-7 cancer cells | 3.1 μM |

| Study 2 | Antioxidant activity superior to standard BHT | Not specified |

| Study 3 | Selective antibacterial activity against E. faecalis | MIC = 8 μM |

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide, and how can reaction efficiency be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. Key steps include:

- Thioether formation : Reacting 2-(4-bromophenyl)-1H-indole-3-thiol with a bromoethyl intermediate under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF.

- Amide coupling : Using 3-methoxybenzoic acid activated via carbodiimide (e.g., EDC/HOBt) with the thioethylamine intermediate .

- Optimization : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and adjust temperature (50–70°C) to minimize side products. Purify via column chromatography (gradient elution) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C3-thioether at δ 3.8–4.2 ppm, aromatic protons for bromophenyl at δ 7.2–7.6 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected [M+H]⁺ ~529.02 g/mol) .

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95%) .

Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer:

- In vitro screens :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with cisplatin as a positive control .

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the indole scaffold’s known targets .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying potency across studies)?

Answer:

- Standardize assay conditions :

- Use identical cell lines (e.g., ATCC-certified HeLa) and culture media to minimize variability .

- Validate results with orthogonal assays (e.g., ATP-based viability assays alongside flow cytometry for apoptosis) .

- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm stability via LC-MS over 24 hours .

Q. Q6. How can researchers investigate the compound’s mechanism of action in depth?

Answer:

- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment .

- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., Bcl-2 family proteins) followed by rescue experiments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.